molecular formula C30H29N7O5S B2523604 N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide CAS No. 393583-13-6

N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

Cat. No. B2523604
CAS RN: 393583-13-6
M. Wt: 599.67
InChI Key: QNRJAJDPLAEBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C30H29N7O5S and its molecular weight is 599.67. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Impurities and Synthesis

  • A review focused on the novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, such as omeprazole, highlights the importance of understanding chemical synthesis processes and the identification of impurities that may arise during drug production (Saini, Majee, Chakraborthy, & Salahuddin, 2019). This area of research is crucial for developing new drugs and ensuring their safety and efficacy.

DNA Interaction Studies

  • Research on Hoechst 33258 and its analogues provides insights into how certain compounds can bind to DNA, particularly through the minor groove, which is significant for understanding drug-DNA interactions and developing new therapeutic agents (Issar & Kakkar, 2013). Such studies can inform the development of drugs targeting genetic diseases or cancer.

Advanced Oxidation Processes

  • Investigations into advanced oxidation processes for the degradation of acetaminophen reveal the complexity of chemical reactions in environmental and pharmaceutical contexts. This research outlines degradation pathways and biotoxicity of by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022). Understanding these processes is essential for pharmaceutical development and environmental protection.

Analytical Methods for Drug Estimation

  • Reviews on analytical methods used for estimating drug concentrations in formulations underscore the importance of accurate measurement techniques in pharmaceutical research (Eswarudu, Roja, Sankar, & Babu, 2022). Such methods are crucial for drug development, quality control, and regulatory compliance.

properties

IUPAC Name

N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N7O5S/c1-19-4-6-21(7-5-19)26-16-25(20-10-14-24(42-3)15-11-20)34-36(26)28(38)18-43-30-33-32-27(35(30)2)17-31-29(39)22-8-12-23(13-9-22)37(40)41/h4-15,26H,16-18H2,1-3H3,(H,31,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRJAJDPLAEBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

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